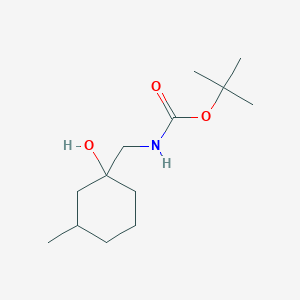
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a cyclohexyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The general reaction scheme is as follows:
Reaction of tert-butyl chloroformate with the amine:
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can undergo various chemical reactions, including:
-
Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Typically carried out in an acidic or basic medium
Products: Corresponding ketone or aldehyde
-
Reduction: : The carbamate group can be reduced to form an amine.
Reagents: Reducing agents such as lithium aluminum hydride
Conditions: Anhydrous conditions
Products: Corresponding amine
-
Substitution: : The tert-butyl group can be substituted with other functional groups.
Reagents: Various nucleophiles
Conditions: Depends on the nucleophile used
Products: Substituted carbamate derivatives
Scientific Research Applications
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential use in modifying biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate involves the formation of a stable carbamate group that can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound.
Comparison with Similar Compounds
Tert-butyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: Lacks the cyclohexyl ring and hydroxy group, making it less versatile in certain reactions.
tert-Butyl ((1-hydroxy-3-oxocyclobutyl)methyl)carbamate: Contains an oxo group, which can participate in different types of reactions.
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Contains a bicyclic ring, which can affect its reactivity and stability.
The unique combination of functional groups in this compound makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C13H25NO3 |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-10-6-5-7-13(16,8-10)9-14-11(15)17-12(2,3)4/h10,16H,5-9H2,1-4H3,(H,14,15) |
InChI Key |
DMUJXZJRHWAQDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















